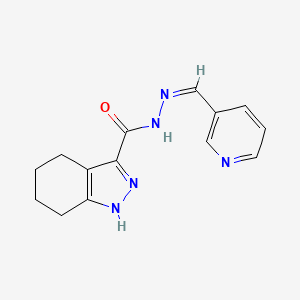
2-(4-bromo-3-methylphenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-bromo-3-méthylphénoxy)-N-phénylacétamide est un composé organique qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé se caractérise par la présence d'un groupe bromo, d'un groupe méthyle et d'un groupe phénoxy liés à une chaîne d'acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-bromo-3-méthylphénoxy)-N-phénylacétamide implique généralement la réaction du 4-bromo-3-méthylphénol avec le chlorure de phénylacétyle en présence d'une base telle que la pyridine. La réaction se déroule par la formation d'un ester intermédiaire, qui est ensuite converti en l'acétamide souhaité par traitement avec de l'ammoniac ou une amine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, peut rendre le processus plus durable.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-bromo-3-méthylphénoxy)-N-phénylacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe bromo peut être oxydé pour former un dérivé d'oxyde de bromo.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le groupe bromo peut être substitué par d'autres nucléophiles tels que des groupes hydroxyle ou amino.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés en milieu acide.
Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone (Pd/C) ou réduction chimique avec du borohydrure de sodium (NaBH₄).
Substitution : Des réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH₃).
Principaux produits formés
Oxydation : Formation de dérivés d'oxyde de bromo.
Réduction : Formation de dérivés d'amine.
Substitution : Formation de dérivés substitués par des groupes hydroxyle ou amino.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif de la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-bromo-3-méthylphénoxy)-N-phénylacétamide implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il agit comme un agoniste ou un antagoniste sur certains sites récepteurs, modulant l'activité des enzymes ou des voies de signalisation. Les cibles moléculaires et les voies exactes impliquées sont encore en cours d'investigation, mais des études préliminaires suggèrent son implication dans la régulation des niveaux de neurotransmetteurs et de l'activité des récepteurs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to act as an agonist or antagonist at certain receptor sites, modulating the activity of enzymes or signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the regulation of neurotransmitter levels and receptor activity.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-bromo-3-méthylphénoxy)éthan-1-amine : Un composé apparenté présentant des caractéristiques structurales similaires mais des groupes fonctionnels différents.
4-bromo-3-méthylphénoxyéthanamine :
Unicité
Le 2-(4-bromo-3-méthylphénoxy)-N-phénylacétamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses transformations chimiques et ses applications thérapeutiques potentielles en font un composé précieux pour des recherches et des développements futurs.
Propriétés
Formule moléculaire |
C15H14BrNO2 |
|---|---|
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-13(7-8-14(11)16)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
UHCSJXPPRGGSMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11677915.png)
![ethyl (2E)-2-(3-methoxy-4-{[(2-nitrophenyl)sulfonyl]oxy}benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11677917.png)
![2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11677926.png)
![N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11677932.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11677934.png)
![(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677938.png)

![4-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11677945.png)
![(5Z)-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677956.png)
![(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11677963.png)
![Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester](/img/structure/B11677970.png)
![(2E)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677974.png)


